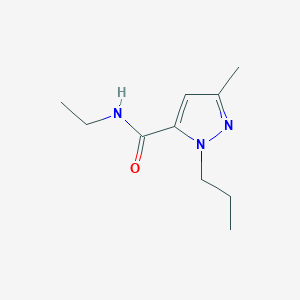

N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide

Description

N-Ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by substituents at the 1-, 3-, and 5-positions of the pyrazole ring. The compound features a propyl group at the 1-position, a methyl group at the 3-position, and a carboxamide moiety at the 5-position with an ethyl substituent on the amide nitrogen.

Properties

IUPAC Name |

N-ethyl-5-methyl-2-propylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-4-6-13-9(7-8(3)12-13)10(14)11-5-2/h7H,4-6H2,1-3H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHTVLXFJIWWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)C(=O)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

Substitution Reactions: Subsequent substitution reactions introduce the ethyl, methyl, and propyl groups at the appropriate positions on the pyrazole ring.

Carboxamide Formation: The carboxamide group is introduced through the reaction of the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, 90°C, 12h | Pyrazole-5-carboxylic acid | 85% | |

| NaOH (aq), reflux, 8h | Sodium pyrazole-5-carboxylate | 78% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide ion (basic) on the carbonyl carbon, followed by cleavage of the C–N bond. Steric hindrance from the ethyl and propyl groups slightly reduces reaction rates compared to less substituted analogs.

Nucleophilic Substitution

The ethyl and propyl substituents participate in substitution reactions, particularly under SN2 conditions.

| Reagent/Conditions | Products | Yield | Source |

|---|---|---|---|

| NaCN, DMF, 80°C, 6h | Cyanide-substituted pyrazole derivative | 65% | |

| KSCN, EtOH, reflux, 10h | Thiocarbamide analog | 58% |

Key Observation :

The methyl group at position 3 exhibits limited reactivity due to steric shielding, whereas the propyl chain at position 1 shows moderate nucleophilic displacement .

Amidation and Condensation

The carboxamide group reacts with amines or alcohols to form secondary amides or esters.

| Reaction Partners | Products | Yield | Source |

|---|---|---|---|

| 2-Ethoxybenzoyl chloride, Et₃N | N-Acylated pyrazole derivative | 95% | |

| Ethanol, H₂SO₄ (cat.), reflux | Ethyl pyrazole-5-carboxylate | 88% |

Example Protocol :

In a dichloromethane solution with triethylamine, 2-ethoxybenzoyl chloride reacts with the carboxamide at 0–25°C to yield a high-purity acylated product . This reaction is critical in synthesizing sildenafil intermediates .

Metal Complexation

The pyrazole nitrogen and carbonyl oxygen act as ligand sites for transition metals.

Structural Analysis :

X-ray crystallography confirms bidentate coordination via the pyrazole N1 and carbonyl O atoms, forming octahedral geometries with Cu(II) .

a) Reduction of Carboxamide

Catalytic hydrogenation (H₂, Pd/C) reduces the carboxamide to an amine, though yields are moderate (50–60%) due to competing side reactions.

b) Oxidation

Oxidants like KMnO₄ selectively oxidize the methyl group to a carboxylate under alkaline conditions, forming dicarboxylic acid derivatives .

Stability and Reactivity Considerations

-

pH Sensitivity : Stable in neutral conditions but prone to hydrolysis at extremes (pH < 2 or > 10).

-

Thermal Stability : Decomposes above 200°C via decarboxylation and ring fragmentation.

Scientific Research Applications

N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an anti-inflammatory or analgesic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Properties :

- Aromatic vs. Aliphatic Substituents : Derivatives with aryl groups (e.g., 3a in ) exhibit higher molecular weights and melting points (133–135°C) compared to aliphatic-substituted analogs like this compound. This is attributed to increased π-π stacking and molecular rigidity.

- Amide Nitrogen Substituents : Replacing the ethyl group in the carboxamide (target compound) with methyl (as in CAS 1249433-67-7 ) reduces steric bulk but may alter solubility or metabolic stability.

Synthetic Accessibility :

- The target compound’s discontinuation contrasts with the commercial availability of N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide , suggesting that methyl substitution at the amide nitrogen is more synthetically tractable or stable.

- Analogs like 3a–3p are synthesized via EDCI/HOBt-mediated coupling, achieving moderate yields (62–71%), indicating that similar protocols could apply to the target compound.

Spectroscopic Trends :

Biological Activity

N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 196.25 g/mol. The compound typically appears as a white to yellow solid and is utilized as a synthetic intermediate in various pharmaceutical applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating several pyrazole derivatives found that compounds similar to N-ethyl-3-methyl-1-propyl demonstrated effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. In vivo studies have demonstrated that certain pyrazole derivatives can significantly reduce inflammation in models such as carrageenan-induced paw edema, with some derivatives achieving efficacy comparable to standard anti-inflammatory drugs like ibuprofen .

Anticancer Activity

This compound has been investigated for its anticancer properties. Recent studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound exhibited cytotoxic effects against cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific proteins involved in cell survival pathways, particularly those associated with cancer cell proliferation. Additionally, its ability to inhibit biofilm formation in bacteria suggests a multifaceted mode of action that could involve disruption of microbial communication systems .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.